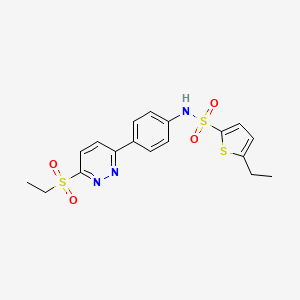

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S3/c1-3-15-9-12-18(26-15)28(24,25)21-14-7-5-13(6-8-14)16-10-11-17(20-19-16)27(22,23)4-2/h5-12,21H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHLTLPUFIODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine and thiophene intermediates, followed by their coupling and subsequent sulfonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, purification, and final coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Core Heterocycles :

- The target compound employs a thiophene-pyridazine scaffold, whereas Compounds P1/P2 use a pyridine-thiadiazole system. Thiophene and pyridazine may confer distinct electronic and steric properties compared to pyridine derivatives, influencing target binding and solubility .

Substituent Effects: Sulfonyl vs. Sulfanyl Groups: Compound P2 (ethylsulfonyl) exhibits stronger RIP1 inhibition than P1 (ethylsulfanyl), suggesting sulfonyl groups enhance potency, possibly due to improved hydrogen bonding or metabolic stability. This trend may extrapolate to the target compound’s ethylsulfonyl-pyridazine moiety . Chlorophenyl vs.

However, the thiophene core might alter selectivity compared to pyridine-based analogs.

Research Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels the methods described for P1/P2 (e.g., sulfonylation and coupling reactions), but the pyridazine-thiophene linkage may require optimized conditions .

- Pharmacokinetics : The ethylsulfonyl group in both the target compound and P2 may enhance metabolic stability compared to sulfanyl derivatives like P1.

- Therapeutic Potential: Further empirical studies are needed to validate the target compound’s efficacy and selectivity, particularly given the structural divergence from patented analogs.

Biological Activity

5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound classified as a sulfonamide. This compound exhibits a diverse array of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is , with a molecular weight of 423.52 g/mol. The compound features a thiophene ring, a pyridazine moiety, and an ethylsulfonyl group, which contribute to its biological properties and reactivity.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : Pyridazine derivatives have been noted for their antimicrobial properties, potentially acting through inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anticancer Properties : Compounds similar to this sulfonamide have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of proliferation through modulation of signaling pathways such as the MAPK/ERK pathway .

- Enzyme Inhibition : The compound may function as an enzyme inhibitor, affecting targets like carbonic anhydrase or other relevant enzymes involved in tumor progression or inflammation .

Biological Activity Data

To illustrate the biological activity of 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide, we can summarize findings from various studies:

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that pyridazine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of cell membrane integrity.

- Anticancer Research : In vitro studies revealed that compounds with similar structures to 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide showed potent cytotoxicity in various cancer cell lines, indicating potential for development as anticancer agents .

- Enzyme Inhibition : Research indicated that certain sulfonamides could inhibit carbonic anhydrase, which is crucial in cancer metabolism. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing inhibitory potency .

Q & A

Basic: What synthetic methodologies are established for preparing 5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step protocols, including cyclization and sulfonylation. A validated approach (adapted from thiazole sulfonamide synthesis) employs:

- Cyclization using Lawesson’s reagent to form the thiophene core.

- Oxidative chlorination to generate the sulfonyl chloride intermediate.

- Nucleophilic substitution with amines to yield sulfonamide derivatives.

Key parameters include reaction temperature (85–90°C for cyclization) and inert atmospheres for boronic acid coupling (if applicable). Post-synthesis, intermediates should be purified via column chromatography and characterized by NMR and IR .

Basic: What analytical techniques are critical for characterizing this compound?

Standard characterization involves:

- NMR spectroscopy : Confirm regiochemistry of the pyridazine and thiophene moieties (e.g., aromatic proton splitting patterns).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyridazine ring vibrations.

For novel derivatives, microanalysis (C, H, N, S) is essential to confirm purity. Existing protocols recommend comparing data with structurally similar sulfonamides (e.g., PubChem entries for thiophene sulfonamides) .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance solubility of sulfonyl chloride intermediates.

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in pyridazine functionalization.

- Temperature gradients : Controlled heating during cyclization (e.g., 85–90°C) minimizes side reactions.

- Reagent purity : Use freshly distilled triethylamine to avoid deactivation of sulfonyl chlorides. Reference protocols from thiazole sulfonamide synthesis suggest yields >70% under optimized conditions .

Advanced: How should researchers address contradictions in antitumor activity data across cell lines?

Discrepancies in biological activity (e.g., IC₅₀ variability across 60 cell lines) may arise from:

- Cell line heterogeneity : Genetic differences (e.g., p53 status) affect compound sensitivity.

- Assay conditions : Variations in serum concentration or incubation time alter results.

Mitigation strategies : - Use standardized protocols (e.g., NCI-60 panel guidelines).

- Validate findings with orthogonal assays (e.g., apoptosis markers vs. viability assays).

- Perform dose-response curves in triplicate to assess reproducibility .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding to target proteins (e.g., kinases or tubulin) using PyMOL or AutoDock. Focus on the ethylsulfonyl group’s role in hydrophobic interactions.

- QSAR modeling : Corrogate electronic descriptors (e.g., Hammett σ values) with bioactivity data.

- DFT calculations : Analyze charge distribution in the pyridazine ring to guide functionalization.

PubChem’s structural data (e.g., InChI keys, SMILES) can be imported into cheminformatics tools for virtual screening .

Advanced: How can researchers resolve spectral ambiguities in structural elucidation?

For complex NMR assignments:

- 2D techniques : Use HSQC to correlate carbons with protons, and NOESY to confirm spatial proximity of ethyl and phenyl groups.

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.

- Comparative analysis : Cross-reference with published spectra of analogous sulfonamides (e.g., thiophene-2-sulfonamide derivatives in PubChem) .

Basic: What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonamide group. Lyophilized powders are stable for >12 months if protected from light and moisture. Periodic HPLC analysis is advised to monitor degradation .

Advanced: How to design derivatives to enhance metabolic stability?

- Bioisosteric replacement : Substitute the ethyl group with trifluoromethyl to reduce CYP450-mediated oxidation.

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically labile sites.

- Prodrug strategies : Mask the sulfonamide as a tert-butoxycarbonyl (Boc) derivative for improved bioavailability.

Evidence from trifluoromethyl-containing analogs shows enhanced pharmacokinetic profiles .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

- Cancer models : NCI-60 cell line panel for broad-spectrum antitumor profiling.

- Enzyme assays : Target-specific screens (e.g., carbonic anhydrase inhibition).

- Toxicity assessment : HepG2 cells for hepatotoxicity risk.

Prioritize cell lines with high expression of putative targets (e.g., EGFR or VEGFR) .

Advanced: How to troubleshoot low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.